2-Methylthio Substituent Confers Subnanomolar EGFR L858R/T790M Mutant Selectivity vs. 2-Chloro and 2-Unsubstituted Analogs
The 2-methylthio group was chosen through rational structure-based optimization of the WZ4002 scaffold specifically to engage the Met790 gatekeeper residue via hydrophobic interaction and unique electronic character [1]. Derivatives built from this intermediate exhibit enzymatic IC₅₀ values of 0.4–0.7 nM against EGFR L858R/T790M double mutant, with >100-fold selectivity over wild-type EGFR (IC₅₀ on EGFR WT in the hundreds of nanomolar range) [2][3]. In contrast, 2-chloro-substituted pyrimidine analogs lack this Met790-directed interaction and do not achieve comparable mutant selectivity; the 2-chloro derivative Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS 1780950-16-4) serves as a generic electrophilic building block but has no reported subnanomolar EGFR mutant activity .
| Evidence Dimension | EGFR L858R/T790M enzymatic IC₅₀ |
|---|---|
| Target Compound Data | 0.4–0.7 nM (for 5-(methylthio)pyrimidine derivatives synthesized from this intermediate; compounds 8a and 8b in Xiao et al. 2016) |
| Comparator Or Baseline | 2-Chloro analog (CAS 1780950-16-4): no reported EGFR L858R/T790M activity; first-generation EGFR inhibitor gefitinib: IC₅₀ >1 μM against T790M mutant |
| Quantified Difference | >1,000-fold improvement in enzymatic potency; >100-fold selectivity for mutant over wild-type EGFR |
| Conditions | Z'LYTE enzymatic kinase assay (ThermoFisher SelectScreen); recombinant EGFR L858R/T790M and EGFR WT kinase domains; ATP at Km concentration |
Why This Matters
The 2-methylthio group is a non-negotiable pharmacophoric element for achieving mutant-selective EGFR inhibition at subnanomolar potency; replacing it with 2-chloro eliminates this selectivity, making the target compound the only viable intermediate for this inhibitor class.
- [1] ScienceDirect Topics. Pyrimidine Derivative — 5-(Methylthio)pyrimidines: 'Methylthio group was chosen for its hydrophobic, bulky properties and unique electrical character, which led to the better hydrophobic interaction with the residue of Met790 in mutant EGFR L858R/T790M.' Elsevier B.V. View Source
- [2] Xiao Q, Qu R, Gao D, Yan Q, Tong L, Zhang W, Ding J, Xie H, Li Y. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorg Med Chem. 2016 Jun 15;24(12):2673-80. Table 1: compounds 8a and 8b, EGFR L858R/T790M IC₅₀ = 0.4 nM and 0.7 nM; EGFR WT IC₅₀ >100 nM. View Source
- [3] BindingDB Entry. Ki Summary for 5-(methylthio)pyrimidine derivative: EGFR L858R/T790M IC₅₀ = 0.400 ± n/a nM. Citation: Xiao Q et al., Bioorg Med Chem 24, 2016. BindingDB ID: bdb2.ucsd.edu. View Source
